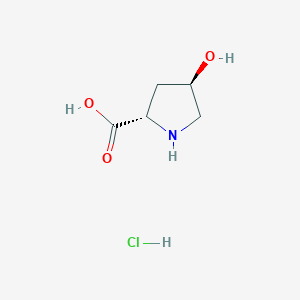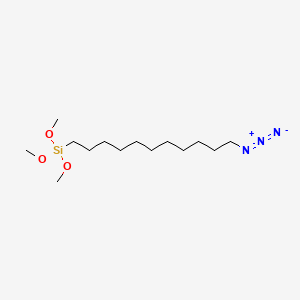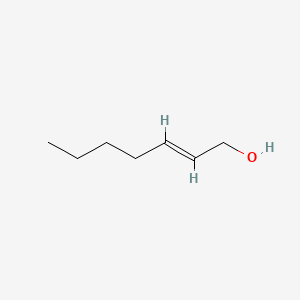
Dihexylammonium Acetate
Übersicht
Beschreibung
Dihexylammonium Acetate is used as an ion-pairing agent for the analysis of nucleosides and nucleotides in foodstuffs and beverages, inositol phosphates in nutrition products, and acid orange dyes in meat products by ion-pair chromatography based techniques .
Physical And Chemical Properties Analysis
This compound is a colorless clear liquid . Its concentration is between 0.45-0.55 mol/L, and it has a specific gravity of 1.00 . The molecular weight of this compound is 245.41 .Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis
- Gas Chromatographic Determination : Dihexylammonium Acetate (DHAA) is used in chromatographic analysis, particularly in gas chromatography for the determination of low-molecular-weight carboxylic acids. It enhances the sensitivity and specificity of detecting these acids, such as acetic, propionic, and butyric acids, by derivatization as p-bromophenacyl esters (L'emeillat, Menez, Berthou, & Bardou, 1981).
Environmental and Food Analysis
- Preconcentration for Trace Element Determination : In environmental analysis, particularly for the determination of trace elements in natural water, DHAA is used in preconcentration techniques. This method enhances the detection of various elements in natural water samples (Sugiyama, Fujino, Kihara, & Matsui, 1986).
- Determination of Nucleosides and Nucleotides in Foods and Beverages : DHAA serves as an ion-pairing agent in liquid chromatography-electrospray ionization-mass spectrometry for the simultaneous determination of nucleosides and nucleotides in dietary foods and beverages (Yamaoka, Kudo, Inazawa, Inagawa, Yasuda, Mawatari, Nakagomi, & Kaneko, 2010).
Biological and Medical Research
- Inositol Phosphates Research : DHAA is used in ion-pair chromatography/tandem mass spectrometry for the high-throughput quantification of inositol phosphates (InsPs) in crop seeds and organs. This application is critical for nutrition and genetic research on InsPs (Zhang, Yang, Zhao, Zhou, Fan, & Chen, 2017).
Industrial and Chemical Research
- Heterogeneous Catalysis : In the field of industrial chemistry, DHAA plays a role in heterogeneous catalysis. It is utilized in ionic liquid solvents for reactions such as the Heck reaction of bromobenzene with styrene (Aslanov, Valetskii, Zakharov, Kabachii, Kochev, Romanovskii, & Yatsenko, 2008).
Safety and Hazards
Wirkmechanismus
- In particular, DHA is employed for the analysis of nucleosides and nucleotides in foodstuffs and beverages, as well as inositol phosphates in nutrition products and acid orange dyes in meat products .
- Specifically, DHA associates with the charged functional groups of nucleosides and nucleotides, facilitating their separation based on charge/length. Unlike some other ion-pairing agents, DHA is non-denaturing for duplex oligonucleotides .
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
Dihexylammonium acetate is known for its role in biochemical reactions, particularly in ion-pair chromatography. It interacts with nucleosides and nucleotides, forming ion pairs that facilitate their separation and analysis . The compound’s interaction with these biomolecules is primarily based on electrostatic interactions, where the positively charged dihexylammonium ion pairs with negatively charged phosphate groups in nucleotides. This interaction enhances the retention and resolution of these molecules during chromatographic analysis .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by interacting with nucleotides, which are essential components of signaling molecules like cyclic AMP and cyclic GMP . These interactions can modulate gene expression and cellular metabolism, leading to changes in cell function. For example, the presence of this compound can alter the activity of enzymes involved in nucleotide metabolism, thereby impacting cellular energy production and other metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound forms ion pairs with nucleotides, which can inhibit or activate specific enzymes involved in nucleotide metabolism . This interaction can lead to changes in gene expression by modulating the availability of nucleotides required for transcription and replication. Additionally, this compound can influence the activity of ion channels and transporters, further affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to a decrease in its effectiveness as an ion-pairing agent. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the separation and analysis of nucleotides without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels .
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleotide metabolism. It interacts with enzymes such as nucleotidases and kinases, which play crucial roles in the synthesis and degradation of nucleotides . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects on nucleotide metabolism and other biochemical processes. The distribution of this compound within cells is influenced by factors such as concentration gradients and the presence of other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting compartments involved in nucleotide metabolism, such as the nucleus and mitochondria . The compound’s activity and function are influenced by its localization, as it can interact with enzymes and other biomolecules within these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its effectiveness in biochemical reactions .
Eigenschaften
IUPAC Name |
acetic acid;N-hexylhexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.C2H4O2/c1-3-5-7-9-11-13-12-10-8-6-4-2;1-2(3)4/h13H,3-12H2,1-2H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMSKEFYAOCCKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCCCCC.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
366793-17-1 | |
| Record name | Dihexylamine acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3028786.png)






![Ethyl oxo[(2-oxopropyl)amino]acetate](/img/structure/B3028799.png)





